molecular formula C₂₀H₂₈N₂O₆ B1148265 (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate CAS No. 1448902-04-2

(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

Cat. No. B1148265
M. Wt: 392.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate, also known as (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate, is a useful research compound. Its molecular formula is C₂₀H₂₈N₂O₆ and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate involves the protection of the amine group, the alkylation of the piperidine ring, and the esterification of the carboxylic acid groups.

Starting Materials
3-Methylpiperidine, tert-Butyl bromoacetate, Sodium hydride, Benzyl chloroformate, Triethylamine, Methanol, Diethyl ether, Dichloromethane, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Anhydrous magnesium sulfate

Reaction
Protection of the amine group with benzyl chloroformate and triethylamine in dichloromethane, Alkylation of the piperidine ring with tert-butyl bromoacetate and sodium hydride in DMF, Deprotection of the amine group with hydrochloric acid in methanol, Esterification of the carboxylic acid groups with benzyl chloroformate and triethylamine in dichloromethane, Deprotection of the benzyl group with hydrogenation using palladium on carbon in methanol, Crystallization of the product from methanol and diethyl ether, Drying of the product with anhydrous magnesium sulfate

properties

CAS RN

1448902-04-2

Product Name

(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

Molecular Formula

C₂₀H₂₈N₂O₆

Molecular Weight

392.45

synonyms

(3S,5R)-5-[[(Phenylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 3-Methyl Ester

Origin of Product

United States

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